Isopropyl-(4-methyl-3-nitro-phenyl)-amine
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Overview
Description
Isopropyl-(4-methyl-3-nitro-phenyl)-amine: is an organic compound characterized by the presence of an isopropyl group, a methyl group, a nitro group, and an amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl-(4-methyl-3-nitro-phenyl)-amine typically involves the nitration of 4-methylphenylamine followed by alkylation with isopropyl halides. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, while the alkylation step involves the use of isopropyl bromide or chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in Isopropyl-(4-methyl-3-nitro-phenyl)-amine can undergo reduction to form an amine group.
Reduction: The compound can be reduced using hydrogenation or metal hydrides to convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Reduction: Isopropyl-(4-methyl-3-amino-phenyl)-amine.
Substitution: Halogenated derivatives like Isopropyl-(4-methyl-3-chloro-phenyl)-amine.
Scientific Research Applications
Chemistry: Isopropyl-(4-methyl-3-nitro-phenyl)-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of nitro and amine groups on biological systems. It is also employed in the development of new bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of Isopropyl-(4-methyl-3-nitro-phenyl)-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Isopropyl-(4-methyl-3-amino-phenyl)-amine: Similar structure but with an amino group instead of a nitro group.
Isopropyl-(4-methyl-3-chloro-phenyl)-amine: Similar structure but with a chloro group instead of a nitro group.
Isopropyl-(4-methyl-3-hydroxy-phenyl)-amine: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness: Isopropyl-(4-methyl-3-nitro-phenyl)-amine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-methyl-3-nitro-N-propan-2-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)11-9-5-4-8(3)10(6-9)12(13)14/h4-7,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOVRUMNTYRYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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